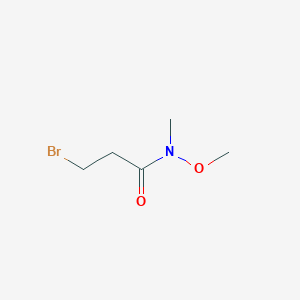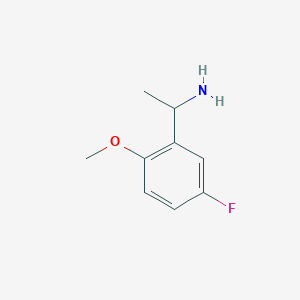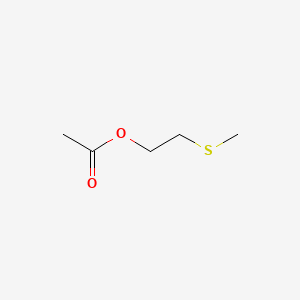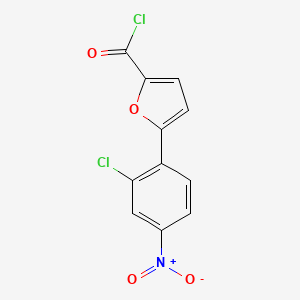
Pentafluoroethanesulfonamide
概要
説明
Pentafluoroethanesulfonamide (CAS RN: 78491-70-0) is a chemical compound with the molecular formula C₂H₂F₅NO₂S. It exists as a white to almost white powder or crystals. This compound is also known by other names, including Perfluoroethanesulfonamide .
Synthesis Analysis
The synthesis of this compound involves its preparation from various sulfur reagents, including sulfur (II), sulfur (IV), and sulfur (VI) compounds. These synthetic routes allow access to this organosulfur species, which serves as an intermediate for other important organosulfur compounds. Researchers have explored different methods to synthesize this compound, enabling its use in various applications .
Molecular Structure Analysis
The compound features a tetrahedral sulfur center, with four different groups attached (represented as S–O, S–C, S–N, and S–O). Its stereogenic sulfur center can act as a chiral template for asymmetric syntheses. The substituents R₁ and R₂ are typically carbon-containing alkyl or aryl moieties, while the R₃ substituent provides the broadest variation .
Chemical Reactions Analysis
This compound participates in various chemical reactions, especially those involving electron transfer. Its charged or radical species formed during electron-transfer reactions are highly reactive but short-lived in solution. Researchers have employed electroanalytical tools, such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy, to investigate these redox-active intermediates. These tools help probe key mechanistic questions and guide the design of new catalysts and synthetic methods .
Physical And Chemical Properties Analysis
科学的研究の応用
Environmental Impact and Degradation :
- Polyfluoroalkyl chemicals, including derivatives like Pentafluoroethanesulfonamide, are widely used in industrial and commercial applications. Research has focused on their degradation, particularly their transformation into perfluoroalkyl carboxylic and sulfonic acids, which are persistent and toxic in the environment. This research highlights the need for understanding their environmental fate and effects (Liu & Avendaño, 2013).
Chemical Reactions and Applications :
- Pentafluoroethanesulfonate is involved in thermal cleavage reactions, studied at high temperatures, resulting in the formation of various compounds including boron trifluoride, sulfur dioxide, and triflic anhydride. These findings are significant for understanding reaction mechanisms and developing new synthetic pathways (Olah, Weber, & Farooq, 1989).
- In organic chemistry, triflamides, which include this compound derivatives, are utilized as reagents, catalysts, and additives in various reactions due to their chemical properties like high NH-acidity and lipophilicity. These compounds are crucial in a vast array of organic reactions, highlighting their versatility and importance in synthetic chemistry (Moskalik & Astakhova, 2022).
Use in Polymer Science and Materials Engineering :
- This compound derivatives have been investigated for their role in polymer science, particularly in enhancing properties of materials like lithium batteries. For instance, lithium bis(trifluoromethane) sulfonamide is a promising electrolyte salt in lithium batteries due to its good conductivity and dissociation properties, indicating potential applications in advanced energy storage technologies (Zhao et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known that sulfonamides, a class of compounds to which pentafluoroethanesulfonamide belongs, typically target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, in general, are known to inhibit the activity of enzymes involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
Given its classification as a sulfonamide, it is likely that it interferes with the folate synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is expected to inhibit bacterial growth by interfering with folic acid synthesis .
Action Environment
Like other chemicals, its activity and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .
生化学分析
Biochemical Properties
Pentafluoroethanesulfonamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in glycolysis, leading to changes in energy production within the cell. Additionally, this compound can affect the expression of genes related to stress responses and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, it has been shown to inhibit the activity of enolase, a key enzyme in the glycolytic pathway, by binding to its active site and preventing substrate binding. This inhibition leads to a decrease in glycolytic flux and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies. The threshold effects and toxic doses are critical for understanding the safe use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases and sulfonamide-binding proteins, which play roles in its metabolism. The compound can undergo hydrolysis, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic uses .
特性
IUPAC Name |
1,1,2,2,2-pentafluoroethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F5NO2S/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKVMNUAQTMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)N)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460183 | |
| Record name | Perfluoroethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78491-70-0 | |
| Record name | Perfluoroethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoroethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying ionic conductivities of compounds containing pentafluoroethanesulfonamide?
A: Ionic conductivity is a crucial property for materials used in electrochemical applications like batteries, fuel cells, and sensors. The research papers provided [, , ] investigate the ionic conductivity of salts containing the this compound anion paired with various cations like trimethyl-n-propylammonium, N-methyl-N-propylpiperidinium, and tetra-n-pentylammonium. These studies aim to understand how the cation size and structure influence the mobility of ions within the material, ultimately affecting its ionic conductivity. These findings contribute to the development of more efficient electrolytes for electrochemical devices.
Q2: Can you explain the significance of the specific cations used in these studies and their impact on the properties of the ionic liquids?
A: The choice of cation significantly impacts the properties of the ionic liquid. In the provided research [, , ], varying the alkyl chain length and structure of the cations (trimethyl-n-propylammonium, N-methyl-N-propylpiperidinium, tetra-n-pentylammonium) allows researchers to investigate the relationship between cation size and ionic conductivity. Larger cations generally lead to lower ionic conductivity due to increased viscosity and decreased ion mobility. Understanding these relationships helps tailor the properties of ionic liquids for specific applications.
Q3: How does the paper on "Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides of the Azole Series" [] relate to the study of this compound?
A: While not directly investigating ionic conductivity, this paper [] explores the synthesis and characterization of various compounds containing the this compound group. These compounds belong to the azole series, known for their diverse biological activities. This research highlights the versatility of this compound as a building block for synthesizing compounds with potential applications beyond ionic liquids, potentially extending to pharmaceutical and materials science fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)




![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)

![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)
